

The Comprehensive Technical Guide to Dabigatran Etexilate-d13

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Compound of Interest

Compound Name: *Dabigatran etexilate-d13*

Cat. No.: *B8050293*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Dabigatran etexilate-d13**, a deuterated isotopologue of the direct thrombin inhibitor, Dabigatran etexilate. This document covers its chemical identity, synthesis, mechanism of action, and application in analytical methodologies, particularly in pharmacokinetic studies.

Chemical Identity and Properties

Dabigatran etexilate-d13 is the deuterium-labeled version of Dabigatran etexilate. Stable isotope-labeled compounds like this are invaluable in bioanalytical assays, serving as ideal internal standards for mass spectrometry-based quantification due to their similar chemical and physical properties to the unlabeled analyte, but distinct mass.

Identifier	Value
Compound Name	Dabigatran etexilate-d13
CAS Number	2749293-92-1[1]
Unlabeled CAS Number	211915-06-9
Mesylate Salt CAS Number	872728-81-9

Synthesis of Dabigatran Etexilate

The synthesis of Dabigatran etexilate is a multi-step process. While the specific synthesis of the d13 isotopologue is not detailed in publicly available literature, it would involve the use of a deuterated starting material, likely in the hexyloxycarbonyl portion of the molecule. A general synthesis for the unlabeled compound, which serves as a blueprint, is outlined below.

Synthetic Scheme Overview

A common synthetic route involves the condensation of key intermediates to form the benzimidazole core, followed by the addition of the side chains. One reported method utilizes a novel synthon, n-hexyl-4-nitrophenyl carbonate, to improve purity by reducing the formation of byproducts associated with the use of n-hexyl chloroformate[2].

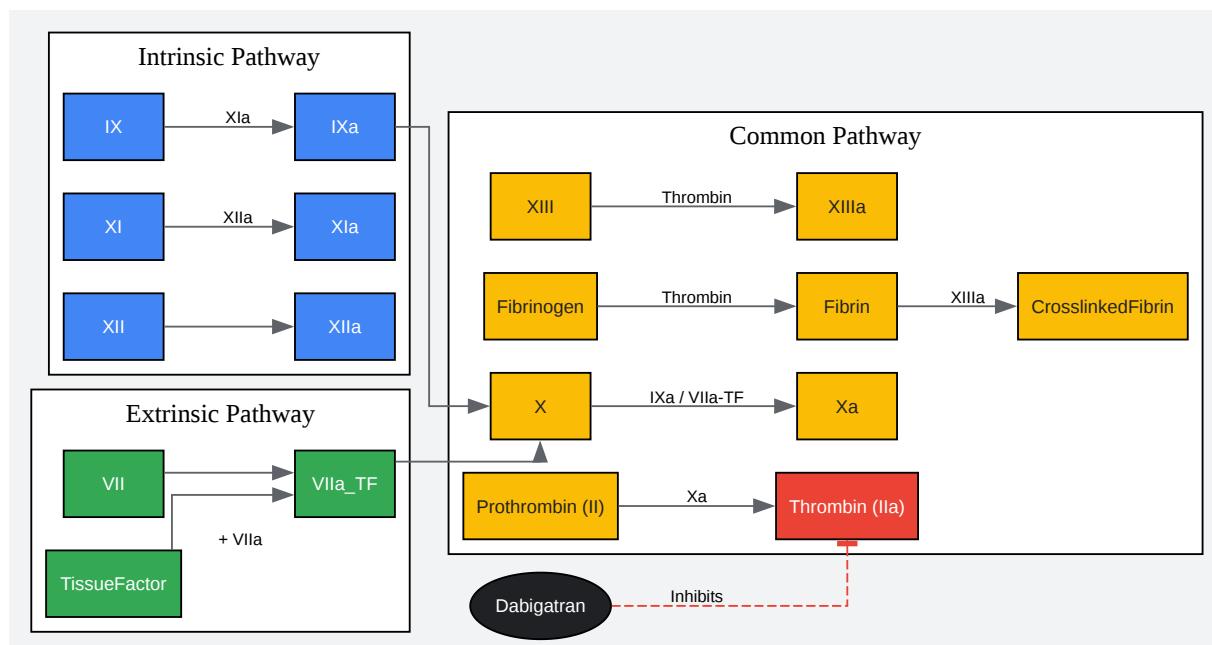
Example Experimental Protocol for Dabigatran Etexilate Mesylate Salt Formation

This protocol describes the final step of converting Dabigatran etexilate free base to its mesylate salt, a common pharmaceutical form.

- **Dissolution:** Charge 1.0 kg (1.59 mol) of Dabigatran etexilate and 7.0 L of acetone into a reactor. Heat the suspension to 40–45 °C until a clear solution is obtained[2].
- **Filtration:** Filter the solution through a celite bed and wash the bed with 1.0 L of acetone[2].
- **Cooling:** Cool the combined filtrate to 25–30 °C[2].
- **Precipitation:** To the resulting suspension, add a solution of methanesulfonic acid (0.15 kg, 1.56 mol) diluted with 4.5 L of acetone[2].
- **Stirring and Crystallization:** Stir the precipitated salt at 25–30 °C for 1 hour, then cool to 17–23 °C and continue stirring for another hour[2].
- **Isolation and Washing:** Filter the precipitated salt and wash it with 1.0 L of acetone[2].
- **Drying:** Dry the product under vacuum to yield Dabigatran etexilate mesylate.

Mechanism of Action: Inhibition of the Coagulation Cascade

Dabigatran etexilate is a prodrug that is rapidly converted in the body to its active form, dabigatran. Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By binding to the active site of thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a thrombus.



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Dabigatran's inhibition of Thrombin in the coagulation cascade.

Pharmacokinetics

Dabigatran etexilate is rapidly absorbed and converted to dabigatran. The pharmacokinetic parameters of dabigatran have been well-characterized in numerous clinical studies.

Pharmacokinetic Parameter	Value (Single Dose, 150 mg)	Value (Multiple Dose, 150 mg bid)
Tmax (median, h)	~2.0	~2.0
Cmax (mean, ng/mL)	Varies by study population	Varies by study population
AUC (mean, ng·h/mL)	Varies by study population	Varies by study population
t1/2 (mean, h)	12-17	12-17

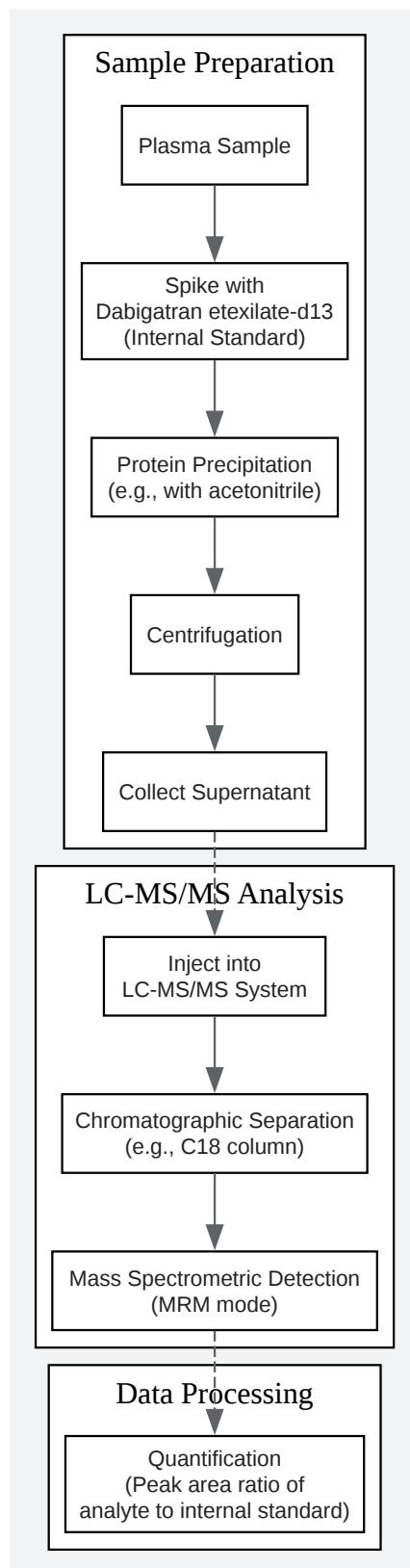
Note: Cmax and AUC values can vary significantly based on factors such as age, renal function, and co-administered medications.

Analytical Methodology: Quantification in Biological Matrices

Dabigatran etexilate-d13 is primarily used as an internal standard for the quantification of dabigatran and its prodrug in biological samples, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow for Plasma Sample Analysis

The following diagram illustrates a typical workflow for the quantification of dabigatran in human plasma using **Dabigatran etexilate-d13** as an internal standard.



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Workflow for Dabigatran quantification in plasma using an internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol is a composite based on several published methods for the analysis of dabigatran in human plasma. **Dabigatran etexilate-d13** would be used as the internal standard in this procedure.

1. Preparation of Stock and Working Solutions:

- Prepare a stock solution of Dabigatran etexilate and **Dabigatran etexilate-d13** in a suitable solvent (e.g., methanol or DMSO).
- Prepare serial dilutions of the Dabigatran etexilate stock solution to create calibration standards and quality control (QC) samples.
- Prepare a working solution of the internal standard (**Dabigatran etexilate-d13**).

2. Sample Preparation:

- To 100 μ L of human plasma in a microcentrifuge tube, add the internal standard working solution.
- Perform protein precipitation by adding an organic solvent such as acetonitrile (e.g., 375 μ L of 1% formic acid in acetonitrile)[3].
- Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis. Some methods may include a phospholipid removal step or an evaporation and reconstitution step.

3. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used (e.g., a silica-based C18 column)[4].

- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol)[5][6].
- Flow Rate: A typical flow rate is around 0.25-0.5 mL/min[5].
- Injection Volume: Typically 1-10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Positive electrospray ionization (ESI+) is used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
 - MRM Transitions: Specific precursor-to-product ion transitions for both dabigatran and the deuterated internal standard are monitored. For example, for dabigatran, a transition of m/z 472.2 -> 289.1 has been reported[7]. The transition for **Dabigatran etexilate-d13** would be shifted by the mass of the deuterium labels.

4. Data Analysis:

- The concentration of dabigatran in the plasma samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**Dabigatran etexilate-d13**).
- A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Validation Parameters for the Bioanalytical Method: A robust bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

Validation Parameter	Typical Acceptance Criteria
Linearity	Correlation coefficient (r^2) > 0.99
Accuracy	Within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ at the LLOQ)
Precision (Intra- and Inter-day)	Coefficient of variation (CV) $\leq 15\%$ ($\leq 20\%$ at the LLOQ)
Recovery	Consistent, precise, and reproducible
Matrix Effect	Investigated to ensure no significant ion suppression or enhancement
Stability (Freeze-thaw, short-term, long-term)	Analyte should be stable under expected storage and handling conditions

LLOQ: Lower Limit of Quantification

This technical guide provides essential information for researchers and scientists working with **Dabigatran etexilate-d13**. The provided protocols and data serve as a foundation for developing and validating robust analytical methods for pharmacokinetic and other research applications.

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